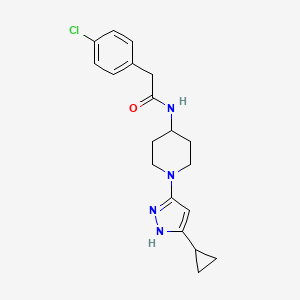![molecular formula C15H25N3O2 B2512258 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide CAS No. 1796906-86-9](/img/structure/B2512258.png)
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide, also known as AZD 5363, is a small molecule inhibitor that targets the AKT kinase pathway. This pathway is involved in cell growth, proliferation, and survival, making it a promising target for cancer treatment. AZD 5363 has shown potential in preclinical studies and is currently being evaluated in clinical trials for various cancers.
作用机制
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 targets the AKT kinase pathway, which is involved in cell growth, proliferation, and survival. AKT is activated by various growth factors and signals, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. This compound 5363 inhibits AKT activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound 5363 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of AKT and downstream signaling molecules, leading to the inhibition of cancer cell growth and survival. In addition, this compound 5363 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of using 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in lab experiments is its specificity for the AKT kinase pathway, making it a promising target for cancer treatment. In addition, this compound 5363 has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for various cancers. However, one limitation of using this compound 5363 in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
未来方向
There are several future directions for the development and use of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in cancer treatment. One direction is the evaluation of this compound 5363 in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is the identification of biomarkers that can predict response to this compound 5363, allowing for personalized treatment approaches. Finally, the development of more potent and selective AKT inhibitors, based on the structure of this compound 5363, could lead to more effective cancer treatments.
合成方法
The synthesis of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 involves several steps, starting with the reaction of 2-aminooctane with 3-bromopropionyl chloride to form 2-(azepan-1-yl)propanoic acid. This acid is then reacted with oxalyl chloride and 3-hydroxymethyl-1-cyanoguanidine to form the intermediate, 2-(azepan-1-yl)-N-(hydroxymethyl)propanamide. The final step involves the reaction of the intermediate with 3-(dimethylamino)propyl chloride hydrochloride and triethylamine to form this compound 5363.
科学研究应用
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has been studied extensively in preclinical models of various cancers, including breast, prostate, and ovarian cancer. It has been shown to inhibit the growth and survival of cancer cells by targeting the AKT pathway. In addition, this compound 5363 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12(18-7-4-2-3-5-8-18)15(19)17-14(10-16)13-6-9-20-11-13/h12-14H,2-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGOLRVNHKYKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1CCOC1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)

![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)
![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2512192.png)
![N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2512193.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B2512195.png)
![(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2512196.png)
![2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2512197.png)
